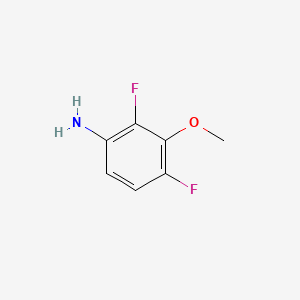

2,4-Difluoro-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMLABQIDHXORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397578 | |

| Record name | 2,4-Difluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-08-7 | |

| Record name | 2,4-Difluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluoro-3-methoxyaniline chemical properties

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyaniline: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a nucleophilic amino group—imparts a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safe handling of this valuable synthetic intermediate.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is paramount for its effective use in research and development. This compound is typically encountered as a liquid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886499-08-7 | [3] |

| Molecular Formula | C₇H₇F₂NO | [3] |

| Molecular Weight | 159.14 g/mol | [3] |

| Appearance | Liquid | [3] |

| InChI Key | ISMLABQIDHXORP-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=C(C=CC(=C1F)N)F | [4] |

Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.

-

¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling. One would expect to see distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group would likely present as a singlet around 3.8-4.0 ppm. The amine protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature that aids in structure confirmation. The carbon attached to the methoxy group would appear around 55-60 ppm. The aromatic carbons would resonate in the 100-160 ppm region, with their chemical shifts and coupling constants influenced by the electronic effects of all four substituents.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 159.0496, corresponding to the monoisotopic mass.[4] High-resolution mass spectrometry is crucial for confirming the elemental composition.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the interplay of its functional groups, which control the reactivity of both the aromatic ring and the aniline nitrogen.

Aromatic Ring Reactivity

The benzene ring is subject to competing electronic effects. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[5] Conversely, the amino and methoxy groups are strong and moderate activating groups, respectively, donating electron density through resonance. This push-pull dynamic makes predicting the regioselectivity of electrophilic substitution challenging, though the positions ortho and para to the powerful amino group are generally favored, tempered by the deactivating influence of the adjacent fluorine atoms.

Nucleophilicity of the Amino Group

The primary amine is a key reactive handle. It readily participates in standard amine chemistry, such as:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Alkylation: Nucleophilic attack on alkyl halides to yield secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity and nucleophilicity of the aniline nitrogen compared to aniline itself, a crucial consideration when selecting reaction conditions.

Representative Synthetic Protocol

Anilines are commonly synthesized via the reduction of the corresponding nitroarenes. The following protocol outlines a general, reliable method adaptable for the synthesis of this compound from its nitro precursor.

Objective: To reduce 1,3-difluoro-2-methoxy-4-nitrobenzene to this compound.

Causality: Catalytic hydrogenation is chosen for its high efficiency, clean conversion, and atom economy. Palladium on carbon (Pd/C) is a robust and widely used catalyst for nitro group reductions. Ethyl acetate is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

Step-by-Step Methodology

-

Vessel Preparation: To a hydrogenation vessel, add 1,3-difluoro-2-methoxy-4-nitrobenzene (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

-

Solvent Addition: Add a suitable solvent, such as ethyl acetate or methanol, to dissolve the starting material completely.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography on silica gel if necessary.

Caption: Fig. 1: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for constructing complex molecules, particularly active pharmaceutical ingredients (APIs). The fluorine atoms can block sites of metabolism, improve cell membrane permeability, and modulate the pKa of nearby functional groups.[2] The methoxy and aniline functionalities provide versatile points for chemical elaboration to explore structure-activity relationships (SAR). This compound is particularly relevant for developing inhibitors, antagonists, or modulators for various biological targets where precise electronic and steric properties are required for optimal binding.[6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a hazardous substance and must be handled with appropriate precautions.[3]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed (H302), toxic in contact with skin (H311), and harmful if inhaled (H332).[3]

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always use this compound inside a certified chemical fume hood to ensure adequate ventilation.[8] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment:

First Aid Measures

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

Conclusion

This compound is a sophisticated chemical building block whose value lies in its structural and electronic complexity. For medicinal chemists and material scientists, it offers a pre-functionalized scaffold to create novel molecules with tailored properties. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full synthetic potential.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024, March 2). Safety Data Sheet: this compound.

- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- New Journal of Chemistry Supporting Information. (n.d.).

- Angene Chemical. (2026, January 5). Safety Data Sheet.

-

PubChemLite. (n.d.). This compound (C7H7F2NO). Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. fishersci.fr [fishersci.fr]

- 4. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to 2,4-Difluoroaniline: Synthesis, Properties, and Applications in Modern Chemistry

Abstract: This technical guide provides an in-depth exploration of 2,4-Difluoroaniline, a key fluorinated building block in organic synthesis. Due to the limited availability of comprehensive, publicly accessible data for its derivative, 2,4-Difluoro-3-methoxyaniline, this paper will focus on the foundational compound, 2,4-Difluoroaniline (CAS No. 367-25-9). We will delve into its physicochemical properties, detail a robust synthesis protocol, explore its critical applications in the pharmaceutical and agrochemical industries, and provide comprehensive safety and handling guidelines. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize fluorinated intermediates.

Introduction: The Significance of Fluorinated Anilines

Fluorine-containing organic molecules are of immense interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the vast array of fluorinated building blocks, substituted anilines are of particular importance due to their versatile reactivity.

This guide focuses on 2,4-Difluoroaniline, a difluorinated aromatic amine that serves as a crucial precursor for a wide range of complex organic molecules. Its strategic fluorine substitutions make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Physicochemical Properties of 2,4-Difluoroaniline

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling. 2,4-Difluoroaniline is a liquid at room temperature, with a distinct reddish-purple hue.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 367-25-9 | [1][2] |

| Molecular Formula | C₆H₅F₂N | [1][2] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | Dark reddish-purple liquid | [2] |

| Boiling Point | 170 °C at 753 mmHg | PubChem |

| Melting Point | -7.5 °C | ChemicalBook |

| Density | 1.268 g/mL at 25 °C | ChemicalBook |

| Solubility | 10 to 50 mg/mL at 20.5 °C | PubChem |

| Flash Point | 145 °F (62.8 °C) | PubChem |

Synthesis of 2,4-Difluoroaniline: A Validated Protocol

The most common and efficient synthesis of 2,4-Difluoroaniline involves the reduction of 2,4-difluoronitrobenzene. This method is widely used due to its high yield and relatively straightforward procedure. One established method utilizes a palladium-on-carbon (Pd/C) catalyst with hydrogen gas.

Causality of Experimental Choices

The choice of a palladium-on-carbon catalyst is deliberate; palladium is highly effective for the catalytic hydrogenation of nitro groups to amines. The carbon support provides a high surface area for the reaction, enhancing the catalyst's efficiency. Methanol is a suitable solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions. The use of hydrogen gas as the reducing agent is clean, as the only byproduct is water.

Step-by-Step Experimental Protocol

Reaction: Reduction of 2,4-Difluoronitrobenzene to 2,4-Difluoroaniline

-

Preparation: To a 100 mL single-necked reaction flask, add 2,4-difluoro-1-nitrobenzene (1.0 g), methanol (10 mL), and a 10% Pd/C catalyst (100 mg).

-

Inerting the Atmosphere: The reaction system is purged with hydrogen gas three times to remove any air, ensuring a safe and efficient reaction.

-

Reaction: The mixture is stirred at room temperature for 2-3 hours under a hydrogen atmosphere.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration under reduced pressure.

-

Isolation: The filtrate is concentrated to yield the target product, 2,4-Difluoroaniline.

This procedure has been reported to yield approximately 810 mg of the final product.

Experimental Workflow Diagram

Applications in Drug Development and Agrochemicals

2,4-Difluoroaniline is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its presence in a molecule can enhance its therapeutic properties.

Role in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceuticals. For instance, it is an essential building block for certain kinase inhibitors used in oncology. The fluorine atoms can form strong interactions with amino acid residues in the active sites of enzymes, leading to potent and selective inhibition. It is also used in the synthesis of novel antibacterial and anti-inflammatory agents.

Agrochemical Applications

In the agrochemical industry, 2,4-Difluoroaniline is used to produce advanced herbicides and fungicides. The difluorophenyl moiety can impart desirable properties to the final product, such as increased efficacy and a broader spectrum of activity.

Logical Relationship Diagram of Applications

Safety and Handling

As a reactive chemical intermediate, proper handling of 2,4-Difluoroaniline is crucial to ensure laboratory safety. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to a hospital.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

2,4-Difluoroaniline is a cornerstone intermediate in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive building block for creating molecules with enhanced biological activity and metabolic stability. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of 2,4-Difluoro-3-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline scaffold creates a molecule with unique electronic properties and reactivity. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic principles, and explores its synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry. By understanding the interplay of its constituent functional groups, researchers can better leverage this compound for the rational design of novel chemical entities.

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a valuable intermediate in this context, offering a synthetically versatile platform for constructing more complex molecular architectures.[3][4] Its structure, featuring a nucleophilic amino group, a sterically influential methoxy group, and two powerfully inductive fluorine atoms, presents a unique set of challenges and opportunities for synthetic chemists. This document aims to provide a detailed technical overview of this molecule, grounding its structural characterization in established analytical techniques and discussing its practical utility.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₂NO | [5] |

| Molecular Weight | 159.14 g/mol | [5] |

| CAS Number | 886499-08-7 or 1399723-37-3 | [3][5] |

| Appearance | Liquid or solid | [5] |

| Solubility | Immiscible with water | [4] |

| InChI Key | BNRRMRUVYDETQC-UHFFFAOYSA-N (Isomer) | [6] |

Molecular Structure Visualization

The arrangement of atoms in this compound dictates its chemical behavior. The ortho and para fluorine atoms to the amino group, and the methoxy group positioned between them, create a distinct electronic and steric environment on the benzene ring.

Caption: 2D structure of this compound.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of a compound like this compound relies on a combination of spectroscopic methods. While raw spectra for this specific compound are not publicly available, we can predict the expected outputs based on well-established principles and data from analogous structures.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum would reveal signals for the amine (NH₂), methoxy (OCH₃), and aromatic protons. The NH₂ protons typically appear as a broad singlet. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The methoxy carbon will be in the 55-60 ppm region. The aromatic carbons will appear between ~100 and 160 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, and other carbons will show smaller multi-bond couplings, which are invaluable for definitive assignments.[7]

-

¹⁹F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals would be expected, one for each fluorine atom. The chemical shifts and coupling between the two fluorine atoms would confirm their relative positions on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.

-

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern. An electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 159, corresponding to the molecular weight of C₇H₇F₂NO.

Synthesis and Reactivity Insights

General Synthetic Approach

A common and effective method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This multi-step process is a staple of industrial and laboratory-scale synthesis.

Caption: Standard safety and handling workflow for this compound.

Conclusion

This compound is a prime example of a modern chemical building block whose value lies in the precise arrangement of its functional groups. Its molecular structure, confirmed through a suite of spectroscopic techniques, confers a unique reactivity profile that is highly attractive for the synthesis of complex target molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties, from its NMR signature to its handling requirements, is essential for unlocking its full synthetic potential.

References

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- Fisher Scientific. (n.d.). This compound, 97%.

- Thermo Fisher Scientific. (2016). Safety Data Sheet (p-Anisidine).

- Fisher Scientific. (2024). Safety Data Sheet (this compound).

- Fisher Scientific. (2025). Safety Data Sheet (3,5-Difluoro-4-methoxyaniline).

- Angene Chemical. (2026). Safety Data Sheet (3-Iodo-4-methoxyaniline, HCl).

- Sigma-Aldrich. (n.d.). 5-Fluoro-2,4-dimethoxyaniline.

- MilliporeSigma. (2025). Safety Data Sheet.

- Apollo Scientific. (n.d.). 2,6-Difluoro-3-methoxyaniline.

- Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methoxyaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline.

- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- ChemicalBook. (2025). 3-Fluoro-4-methoxyaniline.

- SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one.

- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.

- Benchchem. (n.d.). 2,6-Difluoro-4-methoxyaniline.

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline Property.

- Veeprho. (n.d.). 4-Methoxyaniline.

- Elsevier. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.

- Sigma-Aldrich. (n.d.). 4-Chloromethyl-3,5-dimethylisoxazole.

- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Royal Society of Chemistry. (n.d.). Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Information.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM).

- ResearchGate. (n.d.). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid.

- ChemicalBook. (n.d.). 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, P-Anisidine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. H26489.06 [thermofisher.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxyaniline

Introduction: The Significance of 2,4-Difluoro-3-methoxyaniline in Drug Discovery

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline core imparts distinct physicochemical properties to the parent molecule and its derivatives. This substitution can influence factors such as metabolic stability, bioavailability, and binding affinity to biological targets. As such, having reliable and efficient synthetic access to this compound is of paramount importance for researchers and professionals in drug development.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, drawing upon established methodologies for the synthesis of analogous fluorinated anilines. The narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and scientifically sound approach to the synthesis of this compound, based on available literature for similar compounds, involves a two-step sequence:

-

Nitration of a suitable precursor, 1,3-difluoro-2-methoxybenzene, to introduce a nitro group at the C4 position, yielding 1,3-difluoro-2-methoxy-4-nitrobenzene.

-

Reduction of the nitro group of the resulting intermediate to the corresponding amine, affording the target molecule, this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established and scalable chemical transformations.

Visualizing the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Part 1: Nitration of 1,3-Difluoro-2-methoxybenzene

The initial step in the proposed synthesis is the electrophilic aromatic substitution (nitration) of 1,3-difluoro-2-methoxybenzene. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these effects will govern the position of the incoming nitro group. In this case, the C4 position is sterically accessible and electronically activated by the methoxy group, making it the most probable site of nitration.

Experimental Protocol: Nitration

This protocol is adapted from standard nitration procedures for activated aromatic compounds.

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0-5 °C in a three-necked flask equipped with a thermometer and a dropping funnel, add 1,3-difluoro-2-methoxybenzene dropwise, maintaining the temperature below 10 °C.

-

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product, 1,3-difluoro-2-methoxy-4-nitrobenzene, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

| Parameter | Recommended Condition | Rationale |

| Nitrating Agent | HNO₃ in H₂SO₄ | A standard and effective nitrating mixture for aromatic compounds. |

| Temperature | 0-10 °C during addition | Controls the exothermic reaction and minimizes side product formation. |

| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst, protonating nitric acid to form the active nitronium ion (NO₂⁺). |

| Work-up | Quenching on ice | Precipitates the organic product from the acidic aqueous solution. |

Part 2: Reduction of 1,3-Difluoro-2-methoxy-4-nitrobenzene

The second and final step is the reduction of the nitro group of 1,3-difluoro-2-methoxy-4-nitrobenzene to an amine to yield this compound. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common and efficient. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the fluorine atoms.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups.[1]

-

Reaction Setup: In a hydrogenation vessel, dissolve 1,3-difluoro-2-methoxy-4-nitrobenzene in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Method B: Metal-Acid Reduction

Reduction using a metal such as iron, tin, or zinc in the presence of an acid is a classical and robust method for converting nitroarenes to anilines. Iron in the presence of ammonium chloride is a mild and effective system.

-

Reaction Setup: To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

-

Substrate Addition: Heat the mixture to reflux and add a solution of 1,3-difluoro-2-methoxy-4-nitrobenzene in ethanol dropwise.

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, filter the hot reaction mixture through Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate and extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed as described in Method A.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Metal-Acid Reduction |

| Reducing Agent | H₂ gas with Pd/C catalyst | Iron powder with NH₄Cl |

| Solvent | Methanol or Ethanol | Ethanol/Water |

| Temperature | Room Temperature | Reflux |

| Advantages | Clean reaction, high yield, easy work-up | Cost-effective, robust, scalable |

| Disadvantages | Requires specialized hydrogenation equipment | Work-up can be more involved due to metal salts |

Trustworthiness and Self-Validating Systems

The proposed synthetic pathway relies on fundamental and well-documented organic transformations. The nitration of activated aromatic rings and the subsequent reduction of the nitro group are cornerstone reactions in organic synthesis. The predictability of the regioselectivity in the nitration step, based on the directing effects of the substituents, provides a high degree of confidence in the formation of the desired intermediate. Similarly, the reduction of the nitro group is a highly reliable transformation with multiple established protocols, minimizing the risk of unexpected side reactions under controlled conditions.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the nitration of 1,3-difluoro-2-methoxybenzene followed by the reduction of the resulting nitro-intermediate. This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to approach the synthesis of this valuable building block. The provided protocols, based on analogous transformations, offer a solid starting point for laboratory-scale synthesis and further process optimization.

References

-

Synthesis of meta-Substituted Anilines via Copper-Catalyzed[2][3]-Methoxy Rearrangement. Organic Letters. 2020;22(10):3794-3798. [Link]

- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google P

- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google P

-

2-Fluoro-1-methoxy-3-nitrobenzene - MySkinRecipes. [Link]

-

1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. [Link]

-

Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles - ChemRxiv. [Link]

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. [Link]

Sources

A Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxyaniline: Strategies and Starting Material Selection

Abstract: 2,4-Difluoro-3-methoxyaniline is a highly valuable, functionalized aromatic building block pivotal in the development of novel pharmaceuticals and advanced agrochemicals. Its specific substitution pattern, however, presents significant regiochemical challenges for synthesis. This in-depth guide provides a comprehensive analysis of viable synthetic strategies, with a core focus on the selection of appropriate starting materials and the rationale behind key transformations. We will deconstruct the synthesis to a key nitroaromatic intermediate and critically evaluate pathways for its preparation, ultimately recommending a modern approach using directed ortho-metalation to achieve the requisite regiocontrol. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Substituted Anilines

Substituted anilines are foundational components in organic synthesis, forming the backbone of countless active pharmaceutical ingredients (APIs), dyes, and polymers.[1] The introduction of fluorine atoms and methoxy groups into the aniline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, offers a unique constellation of electronic and steric properties, making it a sought-after intermediate in medicinal chemistry. The primary challenge in its synthesis lies in the precise installation of three different substituents onto the benzene ring in a specific, thermodynamically non-obvious arrangement.

Core Retrosynthetic Strategy: The Nitroarene Reduction Approach

A retrosynthetic analysis of this compound points to the most reliable and widely practiced transformation for aniline synthesis: the reduction of a corresponding nitroarene.[1] This approach is favored due to the high efficiency, functional group tolerance, and scalability of nitro group reduction methodologies.

Therefore, our synthetic challenge is simplified to the preparation of the key intermediate: 2,4-Difluoro-3-methoxynitrobenzene .

Caption: Core retrosynthetic pathway for this compound.

The final reduction is typically achieved via catalytic hydrogenation, a clean and efficient method that proceeds with high yield.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Difluoro-3-methoxynitrobenzene

-

System Preparation: A Parr hydrogenation apparatus or a similar high-pressure reactor is rendered inert by purging with nitrogen gas.

-

Charging the Reactor: The reactor is charged with 2,4-Difluoro-3-methoxynitrobenzene (1.0 eq.), a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), and a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).

-

Hydrogenation: The system is sealed, purged again with nitrogen, and then pressurized with hydrogen gas (H₂), typically to 40-50 psi.

-

Reaction: The mixture is agitated vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified further by distillation or recrystallization if necessary.

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | MeOH or EtOAc, RT, 40-50 psi | High yield, clean byproducts (H₂O), scalable | Requires specialized pressure equipment; catalyst can be pyrophoric. |

| Metal/Acid Reduction | Fe / NH₄Cl or Sn / HCl | EtOH/H₂O, Reflux | Inexpensive, robust, effective | Stoichiometric metal waste, harsh acidic conditions, often requires tedious work-up.[1] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, Reflux | Avoids use of H₂ gas | Can be slower, generates stoichiometric byproducts. |

Synthesis of the Key Precursor: Overcoming the Regioselectivity Challenge

The central task is the regiocontrolled synthesis of 2,4-Difluoro-3-methoxynitrobenzene. Standard electrophilic aromatic substitution reactions on simple precursors are unlikely to succeed due to conflicting directing effects of the substituents, which would lead to a mixture of difficult-to-separate isomers. For instance, nitrating 1,3-difluoro-2-methoxybenzene would be directed to the 5-position by the powerful activating methoxy group, not the desired 4-position.

A more sophisticated approach is required to enforce the desired regiochemistry. We propose a strategy based on Directed Ortho-Metalation (DoM) , a powerful technique that utilizes a functional group to direct deprotonation by a strong base to an adjacent position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.

Proposed Pathway via Directed Ortho-Metalation

This pathway leverages the commercially available 1,3-difluoro-2-methoxybenzene as the starting material to build the required substitution pattern with precision.

Caption: Proposed synthetic workflow utilizing Directed Ortho-Metalation.

Causality Behind Experimental Choices:

-

Starting Material: 1,3-Difluoro-2-methoxybenzene[2] is chosen because it already contains the required arrangement of the methoxy group relative to the two fluorine atoms.

-

Directed Metalation: Standard electrophilic nitration is unworkable due to regioselectivity issues. The fluorine atoms are deactivating ortho-, para-directors, while the methoxy group is a strong activating ortho-, para-director. The methoxy group's directing effect to the 5-position would dominate. DoM offers a kinetically controlled route to functionalize the C4 position, which is the most acidic proton due to the inductive effects of the adjacent methoxy group and two meta-disposed fluorine atoms.

-

Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered alkyllithium is required to deprotonate the aromatic ring without engaging in nucleophilic attack.

-

Electrophilic Quench: The generated aryllithium is a potent nucleophile. It must be quenched with a suitable electrophilic nitrating agent (e.g., N-nitrosuccinimide, nitronium tetrafluoroborate) to install the nitro group at the desired position.

Experimental Protocol: DoM and Nitration of 1,3-Difluoro-2-methoxybenzene

(Note: This reaction must be conducted under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon).)

-

Reactor Setup: A dry, multi-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium (n-BuLi) or LDA (1.1 eq.) is added slowly.

-

Deprotonation: A solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF is added dropwise to the cooled base solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours to allow for complete formation of the aryllithium species.

-

Nitration: A solution of the electrophilic nitrating agent (e.g., N-nitrosuccinimide, 1.2 eq.) in anhydrous THF is added slowly to the reaction mixture, ensuring the temperature does not rise significantly. The reaction is stirred for an additional 1-3 hours at -78 °C.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 2,4-Difluoro-3-methoxynitrobenzene, is then purified using column chromatography on silica gel.

Conclusion

The synthesis of this compound is a non-trivial endeavor where regiochemical control is paramount. While classical synthetic approaches are often confounded by competing directing group effects, modern methodologies offer a clear path forward. The recommended strategy, involving a final-stage reduction of 2,4-Difluoro-3-methoxynitrobenzene, is robust and reliable. The key to the entire synthesis is the preparation of this nitroaromatic precursor. By employing a Directed Ortho-Metalation strategy on 1,3-difluoro-2-methoxybenzene, chemists can overcome the inherent regiochemical challenges of electrophilic substitution, enabling the precise and logical construction of this valuable building block for the advancement of pharmaceutical and agrochemical research.

References

-

ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Cambridge Open Engage; 2020. Available from: [Link]

- Google Patents. Process of preparing substituted anilines. US5117061A.

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. 2024. Available from: [Link]

-

Chemistry World. Aniline synthesis turns to photochemistry to access challenging targets. 2020. Available from: [Link]

- Google Patents. Method of preparing 2,4-difluoroaniline. EP0001825A1.

- Google Patents. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. CN105801490A.

-

Organic and Biomolecular Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. 2024. Available from: [Link]

- Google Patents. Method of preparing 2,4-difluoroaniline. US4294988A.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. 2016. Available from: [Link]

-

Science.gov. fluoro-substituted benzene rings: Topics by Science.gov. Available from: [Link]

-

Synthonix, Inc. 1,3-Difluoro-2-methoxybenzene. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. 2024. Available from: [Link]

- Google Patents. Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. EP0349373A2.

-

YouTube. Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. 2013. Available from: [Link]

-

ACS Publications. Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. 2022. Available from: [Link]

-

ResearchGate. Deformation of the benzene ring upon fluorination: equilibrium structures of all fluorobenzenes. 2013. Available from: [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. CN102875527B.

-

Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available from: [Link]

-

YouTube. Halogenation of benzene - fluorination and iodination. 2018. Available from: [Link]

-

National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. 2024. Available from: [Link]

-

National Institutes of Health. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. 2022. Available from: [Link]

-

MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available from: [Link]

-

ResearchGate. Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. 2003. Available from: [Link]

-

National Institutes of Health. 3-Fluoro-4-nitroanisole. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyaniline is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these characteristics, details common synthetic routes, and explores its applications, with a particular focus on its role in drug discovery and development.

Introduction: The Significance of Fluorinated Anilines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[2] The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Anilines, as fundamental aromatic amines, are prevalent structural motifs in a vast array of pharmaceuticals. The combination of these two features in fluorinated anilines creates a class of versatile intermediates for the synthesis of complex, high-value molecules. This compound stands out within this class due to the interplay of its substituents, which allows for nuanced control over its reactivity and downstream applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Structural and General Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a methoxy group, and two fluorine atoms at positions 2, 4, and 3, respectively.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.13 g/mol | [3] |

| Appearance | Not explicitly found, but related compounds are crystalline solids. | [4] |

| Melting Point | Not explicitly found for this isomer. Related isomer 3-Fluoro-4-methoxyaniline has a melting point of 81-83 °C. | [4] |

| Boiling Point | Not explicitly found for this isomer. Related isomer 3-Fluoro-4-methoxyaniline has a boiling point of 135 °C at 18 mmHg. | [4] |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | [5] |

| pKa | Not explicitly found. The pKa of the anilinium ion is influenced by the electronic effects of the substituents. | |

| XLogP3 | 1.4 | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The coupling patterns of the aromatic protons would be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum would show characteristic shifts for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The methoxy carbon would appear as a singlet in the upfield region.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-F and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 159.05).[6] Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nucleophilicity of the Amino Group: The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the substituents (ortho, para-directing for the amino and methoxy groups, and meta-directing for the fluorine atoms) and their activating/deactivating nature will determine the regioselectivity of these reactions.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: The aniline functionality can be converted into a diazonium salt, which can then be used in various transformations. Furthermore, the aromatic C-H bonds can potentially be functionalized through transition metal-catalyzed reactions, although this is not a primary reactive pathway.

Synthesis of this compound

The synthesis of substituted anilines often involves the reduction of the corresponding nitro compound. A plausible synthetic route to this compound would start from a suitably substituted nitrobenzene.

General Synthetic Workflow

A common approach involves the following steps:

-

Nitration: Introduction of a nitro group onto a difluoro-methoxy-benzene precursor.

-

Reduction: Reduction of the nitro group to an amino group.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, though not explicitly verified for this specific isomer, protocol for the reduction of a nitroaromatic compound.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2,4-difluoro-3-methoxy-nitrobenzene, in a suitable solvent such as ethanol or ethyl acetate.

Step 2: Addition of the Reducing Agent

-

Carefully add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 3: Reaction Monitoring

-

The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

-

After completion, the reaction mixture is cooled to room temperature.

-

If using SnCl₂, the mixture is basified to precipitate tin salts, which are then filtered off.

-

The organic product is extracted with a suitable solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active compounds.

Role as a Key Intermediate

This compound serves as a precursor for the construction of more complex molecular scaffolds. The amino group provides a handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures. For instance, related fluorinated anilines are used in the synthesis of inhibitors of various enzymes and receptors.[7][8]

Caption: The central role of this compound in the synthesis of APIs.

Impact on Pharmacokinetic Properties

The fluorine and methoxy groups can significantly influence the properties of the final drug candidate:

-

Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.

-

Lipophilicity: The methoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Safety and Handling

As with many aromatic amines, this compound and its related compounds should be handled with care.

-

Toxicity: Many aniline derivatives are toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Handling Precautions: It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a platform for the synthesis of novel compounds with potentially enhanced pharmacological profiles. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is paramount for its successful application in the laboratory and in the development of new therapeutic agents.

References

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

- 1. H26489.06 [thermofisher.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

- 7. ossila.com [ossila.com]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. lgcstandards.com [lgcstandards.com]

Navigating the Solubility Landscape of 2,4-Difluoro-3-methoxyaniline: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 2,4-Difluoro-3-methoxyaniline. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental considerations to offer a robust understanding of this compound's behavior in various solvent systems.

Executive Summary

This compound is a fluorinated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1] Its solubility profile is a critical parameter that dictates its utility in various applications, from reaction kinetics to formulation and bioavailability. This guide will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, provide practical experimental protocols for its determination, and present estimated solubility data based on available information for structurally related compounds.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale and Influencing Factors |

| Molecular Formula | C₇H₇F₂NO | - |

| Molecular Weight | 159.13 g/mol | - |

| Melting Point (°C) | 75 - 85 | The melting points of substituted anilines are influenced by crystal lattice energy and intermolecular forces. For comparison, 3,5-Difluoro-4-methoxyaniline has a melting point of 78.75 °C.[2] Halogen substitution can impact melting points in complex ways depending on their position.[3] |

| pKa (acid dissociation constant) | 2.5 - 3.5 | The basicity of the aniline nitrogen is significantly reduced by the electron-withdrawing effects of the two fluorine atoms. The methoxy group is a weak electron-donating group. The pKa of aniline is 4.6.[4] Quantum chemical calculations are a robust technique for estimating the acidity constants of aniline derivatives. |

| logP (octanol-water partition coefficient) | 1.5 - 2.5 | The fluorine and methoxy groups increase the lipophilicity of the molecule compared to aniline (logP ≈ 0.9).[5] The logP value is a key indicator of a compound's hydrophobicity and is inversely related to its aqueous solubility.[6] |

Theoretical Framework of Solubility

The solubility of an organic compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.

Intermolecular Forces at Play

-

Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective at solvating this molecule.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative fluorine and oxygen atoms. Polar solvents will interact favorably with these dipoles.

-

Van der Waals Forces: These non-specific interactions are present in all solute-solvent systems and contribute to the overall solvation energy.

Predicting Aqueous Solubility: The General Solubility Equation (GSE)

For non-electrolytes, the General Solubility Equation (GSE) provides a useful tool for estimating aqueous solubility (Sw) based on the melting point (MP) and the octanol-water partition coefficient (Kow or P).[6][7]

log Sw = -0.01(MP - 25) - log Kow + 0.5

For weak electrolytes like this compound, the total solubility (Stotal) is pH-dependent and can be estimated by considering the intrinsic solubility of the neutral form (Sw) and the concentration of the ionized species.[6]

For a weak base: Stotal = Sw (1 + 10(pKa - pH))

This equation highlights that the solubility of this compound is expected to increase in acidic solutions due to the protonation of the amino group to form the more water-soluble anilinium salt.

Estimated Solubility Profile

Due to the absence of specific experimental data, the following table presents an estimated solubility profile for this compound in common laboratory solvents. These estimations are based on the principles of "like dissolves like," the physicochemical properties of similar molecules, and general knowledge of the solubility of substituted anilines. Lower aliphatic amines are generally soluble in water, but solubility decreases with an increase in molar mass.[4] Amines are typically soluble in organic solvents like alcohol, ether, and benzene.[4]

Table 2: Estimated Solubility of this compound at Ambient Temperature

| Solvent | Polarity Index | Hydrogen Bonding Capability | Estimated Solubility | Rationale |

| Water | 10.2 | High (Donor & Acceptor) | Sparingly Soluble | The hydrophobic aromatic ring and fluorine atoms limit water solubility, despite the presence of hydrogen bonding groups. |

| Methanol | 5.1 | High (Donor & Acceptor) | Soluble | The polar nature and hydrogen bonding ability of methanol make it a good solvent for this compound. |

| Ethanol | 4.3 | High (Donor & Acceptor) | Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. |

| Acetone | 5.1 | Acceptor | Soluble | Acetone's polarity and ability to accept hydrogen bonds facilitate the dissolution of this compound. |

| Acetonitrile | 5.8 | Acceptor | Moderately Soluble | While polar, its hydrogen bonding capability is weaker than alcohols, potentially leading to slightly lower solubility. |

| Dichloromethane | 3.1 | Weak | Soluble | The compound's organic character allows for good solubility in this non-polar aprotic solvent. |

| Toluene | 2.4 | None | Sparingly to Moderately Soluble | As a non-polar aromatic solvent, it will primarily interact through van der Waals forces. |

| Hexane | 0.1 | None | Insoluble | The significant difference in polarity makes hexane a poor solvent for this compound. |

Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is essential. The following section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of this compound.

Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a chemically inert filter (e.g., PTFE).

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Caption: Relationship between molecular substituents and solubility.

Conclusion and Future Directions

While precise experimental solubility data for this compound remains to be published, this guide provides a robust framework for understanding and estimating its solubility profile. The provided theoretical background, estimated physicochemical properties, and detailed experimental protocol offer a solid foundation for researchers working with this compound. It is strongly recommended that experimental solubility determination be carried out for specific applications to ensure accuracy and reproducibility. Future work should focus on the experimental validation of the estimated solubility data presented herein and exploring the solubility in a wider range of pharmaceutically relevant co-solvent systems.

References

-

Molecules. 2024 , 29(19), 4522. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

-

pKa predictions of some aniline derivatives by ab initio calculations. Oriental Journal of Chemistry. Available from: [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available from: [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. Available from: [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]

-

Estimation of aqueous solubility of organic compounds by using the general solubility equation. UCLA Library Catalogue. Available from: [Link]

-

Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. National Library of Medicine. Available from: [Link]

-

Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available from: [Link]

-

Estimation of aqueous solubility of organic compounds by using the general solubility equation. ResearchGate. Available from: [Link]

-

Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. ResearchGate. Available from: [Link]

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. Available from: [Link]

-

3,5-Difluoro-4-methoxyaniline. PubChem. Available from: [Link]

-

Aniline. PubChem. Available from: [Link]

-

Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline. Chemcasts. Available from: [Link]

-

Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. Available from: [Link]

-

Amines. NCERT. Available from: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Library of Medicine. Available from: [Link]

-

m-Anisidine. Wikipedia. Available from: [Link]

Sources

Spectroscopic Unveiling of 2,4-Difluoro-3-methoxyaniline: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4-Difluoro-3-methoxyaniline, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted spectroscopic data to offer a detailed interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural features and providing a framework for the interpretation of future experimental data.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative incorporating two fluorine atoms and a methoxy group on the benzene ring. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and amino groups provide sites for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This section delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.